molecular formula C12H13NO2S B1141689 1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 1328839-27-5

1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone

Cat. No.: B1141689
CAS No.: 1328839-27-5
M. Wt: 235.30212
InChI Key:
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Description

1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone is a chiral compound with the molecular formula C12H13NOS2 and a molecular weight of 251.4 g/mol This compound is known for its unique structure, which includes a thioxo group and an oxazolidinyl ring

Preparation Methods

The synthesis of 1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone typically involves the following steps:

Chemical Reactions Analysis

1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with specific molecular targets. The compound’s thioxo group and oxazolidinyl ring play crucial roles in its reactivity and binding affinity. It is believed to interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the thioxo group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4S)-4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-11(14)13-10(8-15-12(13)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFLWLYHKSPZGT-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H](COC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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